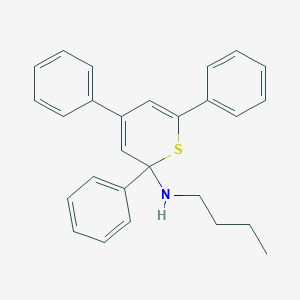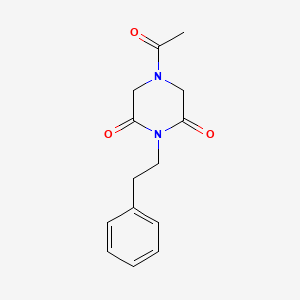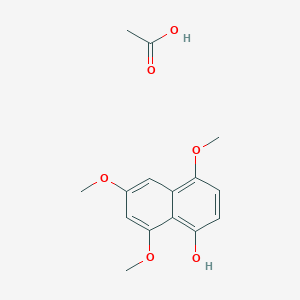
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted nitrile and a methylsulfanyl-substituted compound, the reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting cell signaling and function .
相似化合物的比较
Similar Compounds
4-(Methylsulfanyl)phenylacetic acid: Similar in having a methylsulfanyl group but differs in the overall structure and functional groups.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares the methylsulfanyl group but has different substituents and ring structure.
Uniqueness
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is unique due to its combination of sulfur and nitrogen atoms within an oxazine ring, which imparts distinct chemical reactivity and potential biological activity .
属性
CAS 编号 |
80532-88-3 |
|---|---|
分子式 |
C12H8N2OS2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C12H8N2OS2/c1-17-11-9(7-13)12(16)15-10(14-11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI 键 |
VAPCQHUFVUGRBK-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




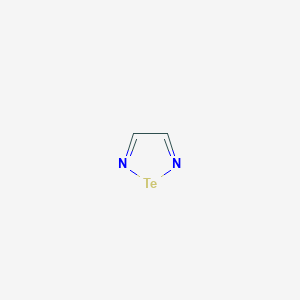
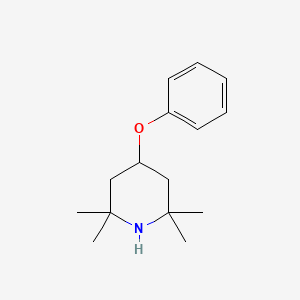

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)

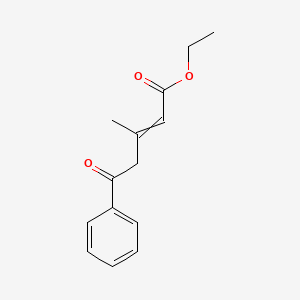
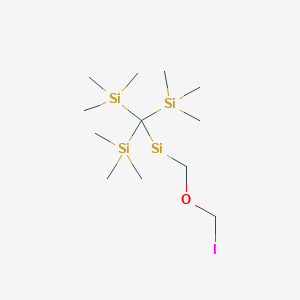
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

